molecular formula C8H12BN3O3 B13542304 (R)-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

(R)-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B13542304
M. Wt: 209.01 g/mol
InChI Key: QTDOIMXMJGTEEU-SSDOTTSWSA-N
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Description

®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrimidine ring and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4-diaminopyrimidine with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Hydroxypyrrolidine Moiety: The hydroxypyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for ®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the pyrrolidine moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the boronic acid group under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with modified hydroxyl groups.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted boronic acid derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicinal chemistry, ®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties such as stability, conductivity, and reactivity.

Mechanism of Action

The mechanism of action of ®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The pyrimidine ring and hydroxypyrrolidine moiety also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine ring structure but differ in the substituents attached to the ring.

    2-(Pyrrolidin-1-yl)pyrimidines: These compounds have a pyrrolidine moiety similar to ®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid but lack the boronic acid group.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities.

Uniqueness

®-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxypyrrolidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H12BN3O3

Molecular Weight

209.01 g/mol

IUPAC Name

[2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H12BN3O3/c13-7-1-2-12(5-7)8-10-3-6(4-11-8)9(14)15/h3-4,7,13-15H,1-2,5H2/t7-/m1/s1

InChI Key

QTDOIMXMJGTEEU-SSDOTTSWSA-N

Isomeric SMILES

B(C1=CN=C(N=C1)N2CC[C@H](C2)O)(O)O

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(C2)O)(O)O

Origin of Product

United States

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